2-(Methylamino)benzotrifluoride hydrochloride

説明

Systematic Nomenclature and IUPAC Conventions

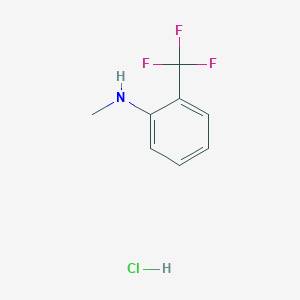

The systematic nomenclature of 2-(Methylamino)benzotrifluoride hydrochloride follows established International Union of Pure and Applied Chemistry conventions for substituted aniline derivatives. The official IUPAC name for this compound is N-methyl-2-(trifluoromethyl)aniline hydrochloride. This designation clearly indicates the structural framework consisting of an aniline base molecule with two distinct substituents positioned at specific locations on the aromatic ring.

The numbering system employed in the nomenclature reflects the priority of the amino nitrogen as the principal functional group, with the trifluoromethyl group occupying the ortho position relative to the amino substituent. The methylation of the amino nitrogen is designated by the N-methyl prefix, indicating secondary amine character. The Chemical Abstracts Service has assigned the registry number 845866-58-2 to this specific hydrochloride salt form.

The molecular formula for the complete salt structure is C8H9ClF3N, with a molecular weight of 211.61 daltons. The base compound, excluding the hydrochloride component, has the molecular formula C8H8F3N with a corresponding molecular weight of 175.151 daltons. The International Chemical Identifier (InChI) code provides a standardized representation: 1S/C8H8F3N.ClH/c1-12-7-5-3-2-4-6(7)8(9,10)11;/h2-5,12H,1H3;1H.

特性

IUPAC Name |

N-methyl-2-(trifluoromethyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N.ClH/c1-12-7-5-3-2-4-6(7)8(9,10)11;/h2-5,12H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNJHFVPYVBBOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375399 | |

| Record name | 2-(Methylamino)benzotrifluoride hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845866-58-2 | |

| Record name | Benzenamine, N-methyl-2-(trifluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845866-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylamino)benzotrifluoride hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Nitration of Benzotrifluoride

The initial step is selective nitration of benzotrifluoride to form 3-nitrobenzotrifluoride, a key intermediate.

- React benzotrifluoride with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid.

- The nitration is performed by slowly adding fuming nitric acid to benzotrifluoride dissolved in concentrated sulfuric acid.

- Temperature control is critical, maintained between 0°C to 40°C, preferably 20°C to 30°C.

- After addition, the reaction is allowed to proceed for 1 to 2 hours at room temperature.

- High selectivity for the meta-nitro isomer.

- Use of conventional nitrating agents and conditions.

- The 3-nitrobenzotrifluoride is isolated by standard extraction and purification techniques.

Reference Data:

| Parameter | Condition/Value | |

|---|---|---|

| Nitrating agents | Concentrated HNO3/H2SO4 | |

| Temperature range | 0–40 °C (optimal 20–30 °C) | |

| Reaction time | 1–2 hours at room temperature | |

| Product isolation | Conventional methods |

Methylation via Dimethyloxosulfonium Methylide

The nitro intermediate is then methylated to introduce the methylamino group at the ortho position relative to the trifluoromethyl group.

- React 3-nitrobenzotrifluoride with dimethyloxosulfonium methylide (derived from trimethyl sulphoxonium halide).

- The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), or their mixtures.

- This step converts the nitro compound to 2-methyl-3-nitrobenzotrifluoride.

| Parameter | Condition/Value | |

|---|---|---|

| Reagent | Dimethyloxosulfonium methylide | |

| Solvent | DMSO, THF, or combination | |

| Temperature | Ambient to moderate heating | |

| Reaction time | Not explicitly specified |

Reduction to 2-(Methylamino)benzotrifluoride

The nitro group is reduced to the corresponding amino group, completing the formation of 2-(methylamino)benzotrifluoride.

- Catalytic hydrogenation using palladium on carbon (Pd/C) catalyst.

- The reaction is conducted under hydrogen atmosphere, typically at ambient temperature and pressure.

- This reduction converts 2-methyl-3-nitrobenzotrifluoride to 2-(methylamino)benzotrifluoride.

| Parameter | Condition/Value | |

|---|---|---|

| Catalyst | Pd on carbon | |

| Hydrogen pressure | Atmospheric or mild pressure | |

| Temperature | Room temperature | |

| Reaction time | Variable, typically hours |

Formation of Hydrochloride Salt

To enhance stability and facilitate handling, the free base 2-(methylamino)benzotrifluoride is converted to its hydrochloride salt.

- The free base is treated with hydrochloric acid in an appropriate solvent.

- Temperature is controlled around 40°C.

- The pH is adjusted to 2–3 to ensure complete salt formation.

- The product is isolated by filtration, centrifugation, and drying.

- Recrystallization from ethanol or similar solvents improves purity.

- Ethanol is added in 2–4 times the crude product volume, heated to reflux to dissolve the crude product.

- Partial distillation of ethanol (25–35%) followed by cooling and stirring allows crystallization.

- The purified hydrochloride is collected by filtration and dried.

Reference Data:

| Parameter | Condition/Value | |

|---|---|---|

| Acid | Hydrochloric acid | |

| Temperature | ~40 °C | |

| pH | 2–3 | |

| Solvent for recrystallization | Ethanol (2–4 volumes) | |

| Purification time | 0.2–2 hours stirring |

Alternative Amination via Methylamine Gas

An alternative approach involves direct amination of a suitable ketone intermediate with methylamine gas.

- Methylamine gas is bubbled into a cooled solution (-20°C to -5°C) of 2-chloro-1-phenyl-acetone or similar substrates.

- Reaction proceeds under controlled temperature and pressure (0–1 MPa).

- The molar ratio of ketone to methylamine is maintained between 1:1.5 to 1:2.5.

- The reaction yields 2-methylamino-1-phenylacetone with high purity (98–99%) and yield (>95%).

- The product can be converted to the hydrochloride salt by reaction with hydrochloric acid and isolated by evaporation under reduced pressure.

- High yield and purity.

- Minimal impurities.

- The product is suitable for subsequent synthetic steps without further purification.

Summary Table of Preparation Methods

| Step | Method/Reaction Type | Key Reagents/Conditions | Yield/Purity | Notes |

|---|---|---|---|---|

| Nitration | Electrophilic aromatic substitution | Benzotrifluoride + HNO3/H2SO4, 0–40 °C | High selectivity for 3-nitro isomer | Temperature control critical |

| Methylation | Reaction with dimethyloxosulfonium methylide | 3-nitrobenzotrifluoride + dimethyloxosulfonium methylide, DMSO/THF | Good yield (not specified) | Polar aprotic solvents preferred |

| Reduction | Catalytic hydrogenation | Pd/C catalyst, H2 atmosphere, room temperature | High yield | Mild conditions, selective reduction |

| Hydrochloride salt formation | Acid-base reaction | HCl, ~40 °C, pH 2–3, ethanol recrystallization | High purity after purification | Enhances stability and handling |

| Alternative amination | Amination with methylamine gas | Methylamine gas, 2-chloro-1-phenyl-acetone, -20 to 100 °C | Yield >95%, purity 98–99% | Efficient, minimal impurities |

化学反応の分析

Types of Reactions

2-(Methylamino)benzotrifluoride hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotrifluoride derivatives, while reduction can produce various amine compounds .

科学的研究の応用

Biochemical Research

2-(Methylamino)benzotrifluoride hydrochloride is predominantly used in proteomics research to study protein interactions and modifications. Its ability to interact with various biological targets makes it a candidate for drug development and biochemical assays.

Key Applications:

- Reagent in Proteomics: Utilized to probe protein interactions.

- Potential Drug Development: Investigated for interactions with enzymes or receptors that may influence their activity .

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as a key intermediate due to its functional groups, which allow for various nucleophilic substitution and electrophilic aromatic substitution reactions.

Common Reactions:

- Nucleophilic Substitution: The methylamino group participates in nucleophilic attacks.

- Electrophilic Aromatic Substitution: The trifluoromethyl group can direct electrophiles to ortho or para positions on the aromatic ring.

Data Table: Applications Summary

Proteomics Research Study

A study conducted by researchers at a prominent university utilized this compound to explore its binding affinity to specific enzymes involved in metabolic pathways. The results indicated significant interactions that could lead to new therapeutic strategies targeting metabolic disorders.

Findings:

- Binding affinity was quantified using surface plasmon resonance techniques.

- Potential pathways for drug development were identified based on interaction profiles.

Synthetic Reaction Optimization

In another study focusing on synthetic methodologies, the compound was used as an intermediate in the synthesis of complex organic molecules. Researchers optimized reaction conditions, achieving high yields and purity levels.

Results:

作用機序

The mechanism of action of 2-(Methylamino)benzotrifluoride hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares 2-(methylamino)benzotrifluoride hydrochloride with compounds sharing structural motifs such as aromatic rings, trifluoromethyl groups, methylamino substituents, or hydrochloride salts. Key differences in molecular properties and biological activities are highlighted.

Table 1: Structural and Functional Comparison

Substituent Effects on Pharmacological Activity

- However, its absence of a β-keto group (unlike MC and 3-FMC) likely eliminates stimulant effects on dopamine pathways .

- Methylamino Position: The 2-position methylamino group in the target compound contrasts with the β-keto-methylamino structure in MC and 3-FMC, which are associated with neurotoxicity due to dopamine transporter inhibition .

- Hydrochloride Salt : Enhances water solubility, facilitating formulation in research applications, a feature shared with phenylephrine hydrochloride .

生物活性

2-(Methylamino)benzotrifluoride hydrochloride is a compound that has gained attention for its potential biological activities. This article aims to provide a comprehensive overview of its biochemical properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClFN

- Molecular Weight : 211.61 g/mol

This compound features a benzene ring substituted with a methylamino group and trifluoromethyl groups, which contribute to its unique chemical reactivity and biological interactions.

Cellular Interaction

Research indicates that this compound interacts with various biomolecules, influencing cellular processes such as:

- Enzyme Modulation : The compound has been shown to modulate the activity of specific enzymes, potentially affecting metabolic pathways.

- Gene Expression : It may influence gene expression profiles in certain cell types, indicating a role in transcriptional regulation.

The proposed mechanisms by which this compound exerts its biological effects include:

- Binding to Enzymes : The compound can bind to active sites on enzymes, either inhibiting or enhancing their activity.

- Signaling Pathway Modulation : It may affect signaling pathways by interacting with receptors or secondary messengers within cells.

Case Studies and Experimental Data

- Proteomic Studies : In proteomics research, this compound has been evaluated for its effects on protein interactions and stability. These studies suggest that it can alter the conformation of target proteins, leading to changes in their functional states.

- Toxicology Assessments : Toxicological evaluations have been conducted to assess the safety profile of this compound. Results indicate that while it exhibits some cytotoxic effects at high concentrations, lower doses may enhance cellular viability in certain contexts .

- Pharmacological Applications : The compound has been investigated for potential therapeutic applications, particularly in the development of drugs targeting specific diseases. Its ability to modulate biological pathways makes it a candidate for further exploration in pharmacology.

Data Tables

Q & A

Basic Research Questions

Q. How can the synthesis of 2-(Methylamino)benzotrifluoride hydrochloride be optimized to minimize impurities?

- Methodological Answer : Synthesis optimization should focus on controlling reaction conditions (e.g., temperature, stoichiometry) and purification steps. For example, impurities in structurally related compounds like trifluoromethylphenyl derivatives are minimized via recrystallization or column chromatography using solvents such as methanol/water mixtures . Monitoring intermediates via thin-layer chromatography (TLC) or HPLC can identify side products early, as demonstrated in phenylephrine hydrochloride synthesis workflows .

Q. What analytical techniques are validated for quantifying this compound in complex matrices?

- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., at 273 nm, similar to phenylephrine hydrochloride) is recommended due to its sensitivity for aromatic amines . Method validation should include parameters like linearity (0.1–100 µg/mL), precision (RSD < 2%), and recovery (>95%) using spiked samples. HPTLC can serve as a cost-effective alternative for purity assessment in early-stage research .

Q. How should researchers handle stability studies for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing at 40°C/75% RH over 6 months, with periodic sampling. Analyze degradation products via LC-MS to identify hydrolysis or oxidation pathways. For related hydrochlorides, storage in desiccators under nitrogen at -20°C is advised to prevent deliquescence and decomposition .

Advanced Research Questions

Q. What in vitro models are suitable for assessing the neuropharmacological activity of this compound?

- Methodological Answer : Dopaminergic neuron cultures or transfected HEK293 cells expressing dopamine receptors (D1/D2) can evaluate receptor binding affinity. Pre-treat cells with selective antagonists (e.g., SCH 23390 for D1 receptors) to isolate target effects, as seen in methcathinone neurotoxicity studies . Dose-response curves (0.1–100 µM) and calcium imaging can quantify functional activity.

Q. How can computational modeling predict the metabolic pathways of this compound?

- Methodological Answer : Use in silico tools like ADMET Predictor™ or SwissADME to simulate Phase I/II metabolism. Focus on cytochrome P450 (CYP3A4/2D6) interactions and trifluoromethyl group stability. Validate predictions with microsomal assays (human liver microsomes + NADPH) and LC-HRMS to detect metabolites like hydroxylated or N-demethylated derivatives .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR, IR) for structural elucidation of synthetic intermediates?

- Methodological Answer : Combine multi-nuclear NMR (¹H, ¹³C, ¹⁹F) to confirm trifluoromethyl and methylamino group positions. IR can validate amine hydrochloride formation (N-H stretch ~2500 cm⁻¹). For ambiguous signals, X-ray crystallography or 2D NMR (COSY, HSQC) provides definitive stereochemical resolution, as applied to ketamine hydrochloride derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。